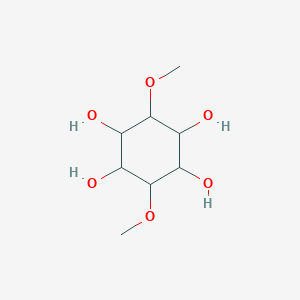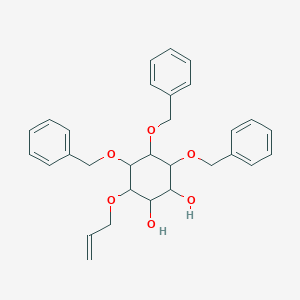
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid, also known as HOMBA, is a synthetic compound with potential applications in scientific research. It is a small molecule inhibitor that has been shown to have promising effects on various biochemical and physiological processes.
作用机制
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid acts as a competitive inhibitor of 15-lipoxygenase, binding to the active site of the enzyme and preventing the formation of leukotrienes. This inhibition has been shown to reduce inflammation in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has potential therapeutic applications in human diseases.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro, indicating that it may have potential applications in cancer research. 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been shown to improve cognitive function in animal models, indicating that 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective option for research. It has also been shown to have high potency and selectivity for its target enzyme, indicating that it may be a useful tool for studying the biochemical and physiological effects of 15-lipoxygenase inhibition. However, there are also limitations to the use of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid in lab experiments. Its mechanism of action is not fully understood, and its effects on other enzymes and pathways are not well characterized. Additionally, its potential toxicity and side effects have not been fully evaluated.
未来方向
There are several future directions for research on 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid. One area of interest is its potential applications in cancer research. Further studies are needed to evaluate its effects on different types of cancer cells and to determine its mechanism of action in cancer. Another area of interest is its potential applications in the treatment of neurological disorders. Further studies are needed to evaluate its effects on cognitive function in animal models and to determine its potential toxicity and side effects. Additionally, further studies are needed to characterize the effects of 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid on other enzymes and pathways and to evaluate its potential as a therapeutic agent for other diseases.
合成方法
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid can be synthesized using a multi-step process that involves the reaction of 4-hydroxy-2-methylaniline with acetic anhydride, followed by oxidation with potassium permanganate and dehydration with phosphorus oxychloride. The final product is obtained through the reaction of the resulting intermediate with ethyl acetoacetate. This method has been reported to yield 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid with high purity and good yield.
科学研究应用
4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid has been shown to have potential applications in various scientific research fields. It has been reported to inhibit the activity of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes and other pro-inflammatory mediators. This inhibition has been shown to have anti-inflammatory effects, making 4-(4-Hydroxy-2-methylanilino)-4-oxo-2-butenoicacid a potential candidate for the treatment of inflammatory diseases such as asthma and rheumatoid arthritis.
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
(Z)-4-(4-hydroxy-2-methylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7-6-8(13)2-3-9(7)12-10(14)4-5-11(15)16/h2-6,13H,1H3,(H,12,14)(H,15,16)/b5-4- |
InChI 键 |
ZMIMYKWCTIRVED-PLNGDYQASA-N |
手性 SMILES |
CC1=C(C=CC(=C1)O)NC(=O)/C=C\C(=O)O |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O |
规范 SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide](/img/structure/B281825.png)


![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)

![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)

